molecular formula C24H21N3O2S B2407831 2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide CAS No. 901242-36-2

2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2407831
CAS No.: 901242-36-2
M. Wt: 415.51
InChI Key: USYTUOOETVTZPQ-UHFFFAOYSA-N
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Description

2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a complex organic compound featuring an imidazole ring substituted with diphenyl groups and a sulfanyl linkage to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde. In this case, benzaldehyde is used to introduce the diphenyl groups.

    Thioether Formation: The imidazole derivative is then reacted with a thiol compound to form the sulfanyl linkage. This step often requires a base such as sodium hydride (NaH) to deprotonate the thiol, facilitating nucleophilic substitution.

    Acetamide Formation: The final step involves the acylation of the sulfanyl-imidazole intermediate with 4-methoxyphenylacetyl chloride in the presence of a base like triethylamine (TEA) to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic aromatic substitution (SNAr) with strong nucleophiles like sodium methoxide (NaOMe).

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: Pd/C with H₂

    Substitution: NaOMe, NaH

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Amino derivatives

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, the imidazole ring is known for its presence in many bioactive molecules. This compound could potentially exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

Medicine

In medicine, derivatives of imidazole are often explored for their therapeutic potential. This compound could be investigated for its efficacy in treating diseases such as infections or cancer.

Industry

Industrially, this compound could be used in the development of new materials or as a catalyst in organic reactions due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide exerts its effects would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, enhancing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]acetamide
  • N-(4-methoxyphenyl)acetamide
  • 4,5-diphenyl-1H-imidazole

Uniqueness

What sets 2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide apart is the combination of the imidazole ring with diphenyl groups and a sulfanyl linkage to an acetamide moiety. This unique structure may confer specific biological activities not seen in simpler analogs, making it a compound of significant interest for further research.

Properties

IUPAC Name

2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2S/c1-29-20-14-12-19(13-15-20)25-21(28)16-30-24-22(17-8-4-2-5-9-17)26-23(27-24)18-10-6-3-7-11-18/h2-15H,16H2,1H3,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYTUOOETVTZPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=C(NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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